molecular formula C7H14O6 B2449512 METHYL ALPHA-D-GALACTOPYRANOSIDE MONOHYDRATE CAS No. 34004-14-3

METHYL ALPHA-D-GALACTOPYRANOSIDE MONOHYDRATE

Cat. No.: B2449512
CAS No.: 34004-14-3
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-PZRMXXKTSA-N
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Description

Methyl alpha-D-galactopyranoside monohydrate is a chemical compound with the molecular formula C7H16O7. It is an alpha-D-galactoside having a methyl substituent at the anomeric position. This compound is known for its inhibitory effects on certain enzymes, particularly alpha-galactosidases .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
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InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
Source PubChem
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InChI Key

HOVAGTYPODGVJG-PZRMXXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
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DSSTOX Substance ID

DTXSID30187575
Record name Methyl alpha-galactopyranoside
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Molecular Weight

194.18 g/mol
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CAS No.

3396-99-4, 34004-14-3
Record name Methyl α-D-galactopyranoside
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Record name Methyl-galactopyranoside
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Record name Methyl alpha-galactoside
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Record name Methyl α-D-galactopyranoside
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-D-galactopyranoside monohydrate can be synthesized through the methylation of alpha-D-galactopyranoside. The reaction typically involves the use of methanol and an acid catalyst to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Oxidation at C-6 Position

Galactose oxidase catalyzes selective oxidation of methyl α-D-galactopyranoside’s C-6 hydroxyl group to an aldehyde. Optimized conditions include:

  • Enzymes : Galactose oxidase (from Fusarium spp.), catalase, horseradish peroxidase.

  • Temperature : 4°C in aqueous medium.

  • Oxygen Source : Ambient air (no flushing required).

Reaction Outcomes:

ProductYieldByproducts Identified
Methyl α-D-galacto-hexodialdo-1,5-pyranoside (hydrate)~90%Uronic acid, α,β-unsaturated aldehyde

Byproducts like uronic acid arise from impurities in the enzyme preparation, while the α,β-unsaturated aldehyde forms via parallel elimination pathways .

Sulphation Reactions

Trimethylamine–sulphur trioxide facilitates regioselective sulphation at positions 2, 3, 4, or 6. Key steps include:

  • Protecting Groups : Trityl (6-O), acetyl (2-O, 3-O), benzylidene (4,6-O).

  • Transesterification : Base-catalyzed migration of acetyl groups (e.g., C4-OH → C6-OH) .

Sulphated Derivatives Synthesized:

PositionIntermediate UsedYieldCrystalline Form
23,4-O-isopropylidene derivative76%Potassium salt
42,3,6-tri-O-acetyl derivative86%Potassium salt
62,3,4-tri-O-acetyl derivativeHighPotassium salt

These sulphated derivatives enhance solubility and serve as probes for studying carbohydrate-protein interactions .

Esterification at 6-OH

Methyl α-D-galactopyranoside undergoes direct acylation with acyl halides to form esters. For example:

  • Reagents : Palmitoyl chloride, 4-chlorobenzoyl chloride.

  • Conditions : Room temperature, inert atmosphere.

Transesterification and Protecting Group Strategies

Base-catalyzed transesterification enables acetyl group migration, critical for synthesizing precursors to sulphated derivatives:

  • Example : Conversion of methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside to methyl 2,3,6-tri-O-acetyl derivative via C4 → C6 migration .

Scientific Research Applications

Molecular Biology

Methyl alpha-D-galactopyranoside monohydrate serves as a substrate in various enzymatic assays and molecular biology techniques. It is particularly useful in:

  • Glycosylation Studies : Used to analyze glycosylation patterns in proteins and the role of carbohydrates in cellular signaling.
  • Microarray Technology : Employed in carbohydrate microarrays to profile antibody responses and study immune reactions, particularly in vaccine development .

Microbiology

In microbiological studies, this compound is utilized for:

  • Inhibition Studies : It can inhibit the binding of antibodies to glycoproteins, aiding in understanding immune responses to pathogens .
  • Culture Media : Incorporated into selective media for the growth of specific microorganisms, facilitating studies on microbial metabolism and pathogenicity.

Medicinal Chemistry

The compound has potential therapeutic applications, including:

  • Antiviral Activity : Recent studies have indicated that derivatives of methyl alpha-D-galactopyranoside exhibit antiviral properties against SARS-CoV-2, suggesting its utility in drug design against COVID-19 .
  • Antimicrobial Properties : Research has shown that modified analogs possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Study 1: Antibody Response Profiling

A study utilized this compound to profile human antibody responses against keyhole limpet hemocyanin (KLH). The compound was used to block antibody binding in enzyme-linked immunosorbent assays (ELISA), revealing significant insights into the carbohydrate epitopes targeted by the immune system .

Case Study 2: Antiviral Drug Development

Research involving molecular docking simulations identified potential inhibitors of the SARS-CoV-2 main protease among methyl alpha-D-galactopyranoside derivatives. The study highlighted the compound's role in drug discovery processes aimed at combating viral infections .

Data Tables

Application AreaSpecific Use CaseKey Findings
Molecular BiologyGlycosylation StudiesAnalyzed glycosylation patterns
MicrobiologyInhibition StudiesInhibited antibody binding to KLH
Medicinal ChemistryAntiviral ActivityPotential inhibitors against SARS-CoV-2 identified
Antimicrobial ResearchAntimicrobial PropertiesSignificant activity against bacteria and fungi

Mechanism of Action

The compound exerts its effects primarily through the inhibition of alpha-galactosidases. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This inhibition can affect various biological pathways where alpha-galactosidases play a crucial role .

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-D-glucopyranoside
  • Methyl beta-D-galactopyranoside
  • Methyl alpha-D-mannopyranoside
  • Methyl beta-D-glucopyranoside

Uniqueness

Methyl alpha-D-galactopyranoside monohydrate is unique due to its specific inhibitory action on alpha-galactosidases, which is not as pronounced in the similar compounds listed above. This makes it particularly valuable in studies and applications involving these enzymes .

Biological Activity

Methyl alpha-D-galactopyranoside monohydrate (MAGM) is a glycoside compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological activities, including antimicrobial properties, immunological effects, and potential therapeutic applications.

  • Chemical Formula : C7_7H16_{16}O6_6
  • Molecular Weight : 176.20 g/mol
  • Melting Point : 116-117 °C
  • Solubility : Soluble in water at 50 mg/mL

MAGM is derived from galactose, a sugar found in various natural sources, including dairy products. Its structure includes a methyl group at the anomeric position, which influences its reactivity and biological interactions.

Antimicrobial Activity

MAGM exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Recent studies have shown that derivatives of MAGM, specifically methyl β-D-galactopyranoside esters, demonstrate significant inhibitory effects on bacterial growth.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Bacillus subtilis0.352 ± 0.02 mg/ml0.704 ± 0.02 mg/ml
Escherichia coli0.703 ± 0.01 mg/ml1.408 ± 0.04 mg/ml
Candida albicansNot specifiedNot specified

These findings indicate that MAGM derivatives could serve as effective antimicrobial agents, particularly in the treatment of infections caused by resistant strains of bacteria .

Immunological Effects

MAGM has been studied for its role in modulating immune responses. It has shown potential in influencing pathways related to inflammation and immune signaling:

  • NF-κB Pathway : MAGM may affect the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation.
  • Cytokine Production : Research indicates that MAGM can modulate the production of pro-inflammatory cytokines, potentially aiding in conditions characterized by excessive inflammation .

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    A study explored the interaction of MAGM esters with the main protease of SARS-CoV-2. Molecular docking simulations suggested that these compounds could effectively bind to critical residues in the protease, indicating potential as antiviral agents . The pharmacokinetic properties were also favorable, suggesting safety and efficacy for further development.
  • Antifungal Properties :
    In vitro tests demonstrated that certain MAGM derivatives exhibited antifungal activity comparable to their antibacterial effects, highlighting their broad-spectrum potential against various pathogens .

Mechanistic Insights

The biological activities of MAGM are largely attributed to its ability to interact with various cellular pathways:

  • Cell Cycle Regulation : Studies suggest that MAGM may influence cell cycle progression through modulation of checkpoints, potentially impacting cancer cell proliferation .
  • Apoptosis Induction : There is evidence that MAGM can induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for preparing methyl α-D-galactopyranoside monohydrate in laboratory settings?

Methyl α-D-galactopyranoside monohydrate is typically synthesized via glycosylation reactions. A common method involves the Koenigs-Knorr reaction , where galactose is treated with methyl halides (e.g., methyl iodide) in the presence of silver oxide (Ag₂O) as an acid scavenger. Key steps include:

  • Protection of hydroxyl groups : Selective protection of non-reactive hydroxyl groups using acetyl or benzyl groups to direct methylation to the anomeric position.
  • Dehydration control : Maintaining anhydrous conditions to prevent hydrolysis of the glycosidic bond during synthesis.
  • Crystallization : Purification via recrystallization from water or aqueous ethanol to obtain the monohydrate form .

Q. How can researchers characterize the purity and structural integrity of methyl α-D-galactopyranoside monohydrate?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the α-anomeric configuration (δ ~4.8–5.2 ppm for anomeric proton) and galactopyranoside backbone (characteristic resonances at δ 60–110 ppm for carbons) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a polar stationary phase (e.g., NH₂-column) with acetonitrile/water mobile phases to detect impurities (<1% by area normalization) .
  • Karl Fischer Titration : Quantify water content (theoretical: ~5.3% for monohydrate) to validate hydration state .

Q. What are the solubility and stability profiles of methyl α-D-galactopyranoside monohydrate under experimental conditions?

  • Solubility : Highly soluble in water (>500 mg/mL at 25°C), moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), and insoluble in non-polar solvents (e.g., hexane).
  • Stability :
    • Thermal : Decomposes above 200°C; store at 2–8°C for long-term stability.
    • pH Sensitivity : Stable in neutral to slightly acidic conditions (pH 4–7); hydrolyzes in strong acids/bases .

Advanced Research Questions

Q. How should researchers address discrepancies in purity assessments between HPLC and NMR data for methyl α-D-galactopyranoside monohydrate?

Discrepancies often arise from:

  • HPLC Limitations : Inability to distinguish stereoisomers or hydrate forms.
  • NMR Artifacts : Signal splitting due to residual solvents or dynamic exchange in D₂O.
    Resolution :
    • Cross-validate with mass spectrometry (MS) to detect low-molecular-weight impurities.
    • Perform thermogravimetric analysis (TGA) to confirm monohydrate stoichiometry .

Q. What role does methyl α-D-galactopyranoside monohydrate play in enzymatic inhibition studies?

This compound is a competitive inhibitor of α-galactosidases, commonly used to:

  • Mechanistic Studies : Block enzymatic cleavage of galactosyl residues in glycoproteins or glycolipids.
  • Assay Design : Optimize reaction buffers (e.g., 50 mM citrate-phosphate, pH 6.5) with 1–10 mM inhibitor concentrations to measure residual enzyme activity .

Q. How can researchers mitigate hygroscopicity-related issues during experimental handling?

  • Storage : Use desiccators with silica gel or molecular sieves; avoid repeated exposure to ambient humidity.
  • Drying Protocols :
    • Vacuum-dry at 40°C for 24 hours before use in moisture-sensitive reactions (e.g., glycosylation).
    • Monitor water content via attenuated total reflectance (ATR)-FTIR (peak at ~3400 cm⁻¹ for O-H stretching) .

Q. What strategies optimize the use of methyl α-D-galactopyranoside monohydrate in glycosylation reaction screens?

  • Solvent Selection : Use DMF or DMSO to enhance substrate solubility while avoiding nucleophilic interference.
  • Catalyst Systems : Employ Lewis acids (e.g., BF₃·Et₂O) to activate glycosyl donors.
  • Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.3 in 8:2 chloroform/methanol) or LC-MS .

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